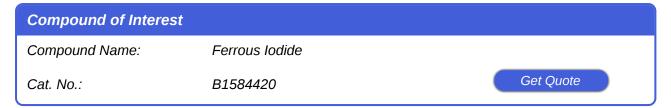


# difference between ferrous iodide and ferric iodide stability

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An In-depth Technical Guide to the Stability of Ferrous lodide vs. Ferric Iodide

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The stability of iron iodides is of significant interest in catalysis and organic synthesis. A stark contrast exists between the two common oxidation states: **ferrous iodide** (FeI<sub>2</sub>, Iron(II)) is a relatively stable, isolable compound, whereas ferric iodide (FeI<sub>3</sub>, Iron(III)) is thermodynamically unstable and notoriously difficult to prepare and isolate.[1] This guide provides a detailed examination of the chemical principles, thermodynamic data, and experimental considerations that underpin this profound difference in stability. The core of this instability lies in the spontaneous intramolecular redox reaction between the ferric cation (Fe<sup>3+</sup>) and the iodide anion (I<sup>-</sup>).[2][3][4]

## Ferrous Iodide (Fel<sub>2</sub>): A Profile in Stability

**Ferrous iodide** is an inorganic compound that can be reliably synthesized and stored under appropriate conditions.[5][6] It serves as a catalyst in various organic reactions and as a precursor for other iron compounds.[5][7]

## **Physicochemical Properties**

Fel<sub>2</sub> is a reddish-brown to black crystalline solid.[5][8] It is hygroscopic and will readily absorb moisture from the atmosphere, leading to oxidation.[5][6] When exposed to air, especially in the



presence of moisture, it tends to turn whitish as it oxidizes.[5] It is soluble in water, ethanol, and diethyl ether.[5]

## **Stability and Handling**

While considered the stable iron iodide, Fel<sub>2</sub> is not without its handling challenges. It is sensitive to both air and light.[7][9] Prolonged exposure to atmospheric oxygen, particularly in aqueous solutions, will lead to oxidation to the ferric state.[5] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark, and dry place.[9]

## Quantitative Data: Ferrous Iodide (Fel2) Summary

The following table summarizes the key quantitative data for **ferrous iodide**.

Property	Value	Citations
Chemical Formula	Fel₂	[5][6]
Molar Mass	309.65 g/mol	[5][10]
Appearance	Red-violet to black solid	[5][8]
Density	5.315 g/cm <sup>3</sup>	[5]
Melting Point	587 °C (860 K)	[5][6]
Boiling Point	827 °C (1100 K)	[5][6]
Standard Enthalpy of Formation (ΔfH°, solid)	-116.3 kJ/mol	
Standard Gibbs Free Energy of Formation (ΔfG <sup>0</sup> , solid)	-124.2 kJ/mol	
Standard Molar Entropy (S <sup>0</sup> , solid)	170 J/(mol·K)	

## Ferric Iodide (Fel3): A Case of Inherent Instability

Ferric iodide is a thermodynamically unstable compound that is exceptionally difficult to prepare and isolate under standard conditions.[1] Its existence is transient as it readily decomposes.

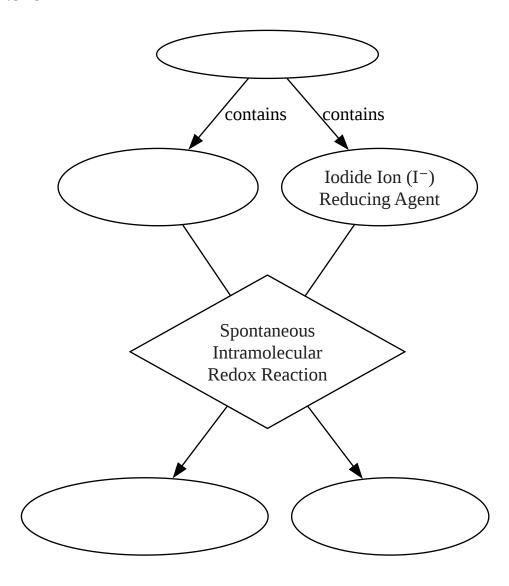


## The Core of Instability: Intramolecular Redox

The fundamental reason for the instability of FeI<sub>3</sub> is the potent redox couple formed by the ferric (Fe<sup>3+</sup>) ion and the iodide (I<sup>-</sup>) ion. The Fe<sup>3+</sup> ion is a sufficiently strong oxidizing agent to oxidize the I<sup>-</sup> ion, while the I<sup>-</sup> ion is a strong enough reducing agent to reduce Fe<sup>3+</sup> to the ferrous (Fe<sup>2+</sup>) state.[2][4] This results in a spontaneous intramolecular electron transfer.

The decomposition reaction is as follows:  $2 \text{ Fe}^{3+} + 2 \text{ I}^- \rightarrow 2 \text{ Fe}^{2+} + \text{I}_2[11]$ 

This can also be represented as the decomposition of the solid compound:  $2 \text{ FeI}_3(s) \rightarrow 2 \text{ FeI}_2(s) + \text{I}_2(s)[12]$ 



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Diagram 1: Redox Instability of Ferric Iodide

## **Thermodynamic Driving Force**

The spontaneity of this decomposition is explained by the standard reduction potentials ( $E^{\circ}$ ) of the relevant half-reactions. A redox reaction is favorable when the overall cell potential ( $E^{\circ}$ cell =  $E^{\circ}$ reduction -  $E^{\circ}$ oxidation) is positive.

Half-Reaction	Standard Reduction Potential (E°)	Citations
$Fe^{3+} + e^{-} \rightarrow Fe^{2+}$	+0.77 V	[13][14]
$I_2 + 2e^- \rightarrow 2I^-$	+0.54 V	[13][14]

For the reaction between Fe<sup>3+</sup> and I<sup>-</sup>, the Fe<sup>3+</sup> ion is reduced (cathode) and the I<sup>-</sup> ion is oxidized (anode). The potential for the oxidation half-reaction ( $2I^- \rightarrow I_2 + 2e^-$ ) is -0.54 V.

$$E^{\circ}$$
 reaction =  $E^{\circ}$  (Fe<sup>3+</sup>/Fe<sup>2+</sup>) -  $E^{\circ}$  (I<sub>2</sub>/2I<sup>-</sup>) = +0.77 V - (+0.54 V) = +0.23 V[13]

Since the standard reaction potential is positive, the reaction is spontaneous under standard conditions, confirming the inherent instability of ferric iodide.

## **Conditions for Synthesis**

Despite its instability, FeI<sub>3</sub> has been synthesized in small amounts under stringent, non-standard conditions. The key is to avoid water and air and to work at very low temperatures.[1] A notable method is the photochemical reaction of iron pentacarbonyl with iodine in hexane at -20 °C.[1][15] This process avoids the direct interaction of solvated Fe<sup>3+</sup> and I<sup>-</sup> ions, allowing for the formation of a thin black film of FeI<sub>3</sub> before it can decompose.[1]

## **Experimental Protocols**

The following protocols provide methodologies for the synthesis of **ferrous iodide** and the specialized synthesis of the unstable ferric iodide.

## Protocol: Synthesis of Ferrous Iodide (Fel<sub>2</sub>)



This protocol describes an in situ synthesis in acetonitrile, suitable for subsequent reactions. [16]

#### Materials:

- Iron powder, excess (e.g., 1.5 mmol)
- Iodine (I<sub>2</sub>) (1.0 mmol)
- Anhydrous acetonitrile (25 mL)
- Schlenk flask with Teflon stopcock
- Magnetic stirrer and stir bar
- · Heating mantle

#### Procedure:

- Under an inert atmosphere (argon or nitrogen), add the iron powder and iodine to the Schlenk flask.
- Add anhydrous acetonitrile via cannula or syringe.
- Seal the flask and begin vigorous stirring.
- Gently heat the mixture. The reaction is typically complete in approximately 30 minutes, indicated by the disappearance of the iodine color and the formation of a colorless or palecolored solution.
- The resulting solution of Fel<sub>2</sub> in acetonitrile can be used directly for further reactions.

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Diagram 2: Experimental Workflow for Fel<sub>2</sub> Synthesis



## Protocol: Photochemical Synthesis of Ferric Iodide (Fel<sub>3</sub>)

This protocol is based on the established method for preparing the unstable Fel₃ and requires specialized equipment.[1][15]

#### Materials:

- Iron pentacarbonyl (Fe(CO)<sub>5</sub>)
- Iodine (I<sub>2</sub>)
- Anhydrous hexane, deoxygenated
- Photochemical reactor with a cooling system (-20 °C)
- Source of actinic light (e.g., mercury vapor lamp)
- · Inert atmosphere glovebox or Schlenk line

Procedure: Step 1: Formation of the Precursor Complex

- In an inert atmosphere, dissolve iron pentacarbonyl and an excess of iodine in hexane.
- Stir the solution. The reaction releases carbon monoxide and forms a light red solution of diiodotetracarbonyliron(II) (Fe(CO)<sub>4</sub>I<sub>2</sub>).
  - Reaction: Fe(CO)<sub>5</sub> + I<sub>2</sub> → Fe(CO)<sub>4</sub>I<sub>2</sub> + CO[1]

#### Step 2: Photodecarbonylation to Form Fel<sub>3</sub>

- Transfer the precursor solution to the photochemical reactor and cool to -20 °C.
- Ensure a slight excess of iodine is present in the solution.
- Irradiate the solution with actinic light while maintaining the low temperature.
- The complex will undergo oxidative photodecarbonylation, evolving more carbon monoxide.



- A black film of solid ferric iodide (Fel3) will be deposited on the walls of the reactor.
  - ∘ Reaction: Fe(CO)<sub>4</sub>l<sub>2</sub> +  $\frac{1}{2}$ l<sub>2</sub> + hv → Fel<sub>3</sub> + 4CO[1]
- The Fel<sub>3</sub> must be handled and characterized at low temperatures and in the absence of air and donor solvents to prevent immediate decomposition.

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Diagram 3: Photochemical Synthesis of Ferric Iodide (Fel3)

## Conclusion

The difference in stability between **ferrous iodide** and ferric iodide is a clear and instructive example of thermodynamic principles governing chemical compounds. **Ferrous iodide** (FeI<sub>2</sub>) is a tangible, isolable solid, stable under inert conditions. In contrast, ferric iodide (FeI<sub>3</sub>) is inherently unstable due to the favorable redox potential for the reduction of Fe<sup>3+</sup> by I<sup>-</sup>, leading to its spontaneous decomposition into FeI<sub>2</sub> and I<sub>2</sub>.[1][12] While FeI<sub>3</sub> can be synthesized via specialized low-temperature photochemical methods, its transient nature makes it unsuitable for general applications.[1] This fundamental instability is a critical consideration for researchers in inorganic chemistry, catalysis, and drug development when designing synthetic pathways involving iron and iodine.

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